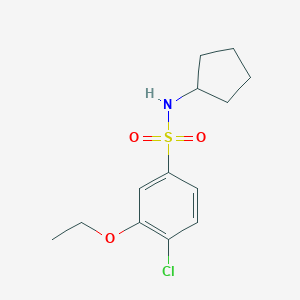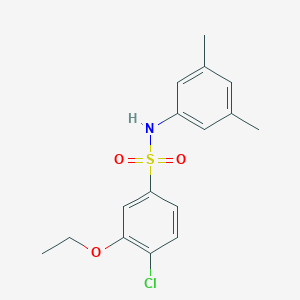
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide, commonly known as BDBS, is a sulfonamide derivative that has been used in scientific research as a potential anticancer agent. BDBS has shown promising results in vitro and in vivo studies, making it a potential candidate for further investigation.
Mécanisme D'action
The mechanism of action of BDBS is not fully understood. However, studies have suggested that BDBS may exert its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of tumor suppressor genes. Inhibition of HDACs by BDBS can lead to the reactivation of tumor suppressor genes, leading to apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BDBS has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. BDBS has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDBS in lab experiments is its relatively simple synthesis method and high purity yield. BDBS has also shown promising results in vitro and in vivo studies, making it a potential candidate for further investigation.
One limitation of using BDBS in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo. BDBS also has a short half-life in vivo, which may limit its efficacy as a therapeutic agent.
Orientations Futures
There are several future directions for the study of BDBS. One potential direction is to investigate the efficacy of BDBS in combination with other chemotherapy drugs. Another direction is to investigate the mechanism of action of BDBS in more detail, particularly its interaction with HDACs. Additionally, further studies are needed to investigate the potential of BDBS as a therapeutic agent in other types of cancer.
Méthodes De Synthèse
BDBS can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 3,4-methylenedioxybenzylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to yield BDBS in high purity.
Applications De Recherche Scientifique
BDBS has been extensively studied for its anticancer properties. In vitro studies have shown that BDBS can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. BDBS has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
In vivo studies have shown that BDBS can inhibit tumor growth in mice models of breast and lung cancer. BDBS has also been shown to enhance the efficacy of chemotherapy drugs such as doxorubicin and cisplatin.
Propriétés
Formule moléculaire |
C15H13Cl2NO5S |
|---|---|
Poids moléculaire |
390.2 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H13Cl2NO5S/c1-21-13-5-11(17)15(6-10(13)16)24(19,20)18-7-9-2-3-12-14(4-9)23-8-22-12/h2-6,18H,7-8H2,1H3 |
Clé InChI |
OGBZTMJWDSCQMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
SMILES canonique |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278993.png)
![2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278994.png)
![2-[3-(2-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278995.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)
![2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278999.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
![2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one](/img/structure/B279002.png)





